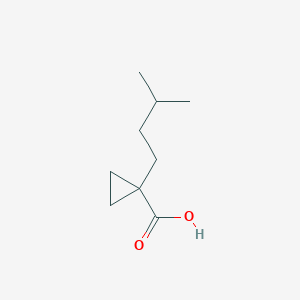

1-Isopentylcyclopropane-1-carboxylic acid

Description

Properties

Molecular Formula |

C9H16O2 |

|---|---|

Molecular Weight |

156.22 g/mol |

IUPAC Name |

1-(3-methylbutyl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C9H16O2/c1-7(2)3-4-9(5-6-9)8(10)11/h7H,3-6H2,1-2H3,(H,10,11) |

InChI Key |

YWWIYUCWYJSGKA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCC1(CC1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopentylcyclopropane-1-carboxylic acid can be synthesized through several methods. One common approach involves the alkylation of cyclopropane derivatives with isopentyl halides under basic conditions. Another method includes the cyclopropanation of alkenes using diazo compounds, followed by functional group transformations to introduce the carboxylic acid moiety .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclopropanation reactions using catalysts to enhance yield and selectivity. The use of continuous flow reactors and optimized reaction conditions ensures efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-Isopentylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.

Substitution: The cyclopropane ring can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Halogenating agents like thionyl chloride can be used to introduce halides.

Major Products:

Oxidation: Formation of ketones or carboxylic acid derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Halogenated cyclopropane derivatives.

Scientific Research Applications

1-Isopentylcyclopropane-1-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Isopentylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclopropane ring’s strain can also affect its reactivity and binding properties .

Comparison with Similar Compounds

Table 1: Substituent Comparison

Key Observations:

Lipophilicity and Solubility: The isopentyl substituent increases hydrophobicity compared to smaller or polar groups (e.g., allyl, amino, or hydroxyl). This property may favor membrane permeability in bioactive analogs or compatibility with nonpolar solvents in synthesis. In contrast, ACC (1-aminocyclopropane-1-carboxylic acid) exhibits water solubility due to its amino group, facilitating its role in plant ethylene signaling .

Reactivity: Allyl-substituted derivatives (e.g., 1-allylcyclopropanecarboxylic acid) participate in cycloaddition reactions, enabling complex ring systems in organic synthesis .

Biological Relevance: ACC is the most biologically characterized compound in this class, serving as the direct precursor of ethylene in plants. Its levels correlate with ethylene production during fruit ripening and stress responses .

Table 2: Application Comparison

Key Findings:

- ACC’s role in ethylene biosynthesis has driven extensive research into its metabolic regulation, with applications in delaying fruit spoilage or enhancing stress tolerance in crops .

- Fluorinated and aromatic derivatives are prioritized in drug discovery due to their stability and target specificity.

Biological Activity

1-Isopentylcyclopropane-1-carboxylic acid (IPC) is a compound of interest due to its potential biological activities, particularly in the context of plant physiology and agricultural applications. This article reviews the current understanding of IPC's biological activity, including its role as a precursor to ethylene, its effects on plant growth and stress responses, and its interactions with various biological systems.

Chemical Structure and Properties

This compound is characterized by a cyclopropane ring fused to a carboxylic acid group, making it a cyclic α-amino acid. Its structure allows for unique interactions within biological systems, particularly in plants where it functions as an ethylene precursor.

Role in Ethylene Biosynthesis

Ethylene is a crucial plant hormone involved in various physiological processes such as fruit ripening, senescence, and stress responses. IPC is synthesized from methionine via 1-aminocyclopropane-1-carboxylic acid (ACCA), which is then converted to ethylene through the action of ACC oxidase. This pathway highlights IPC's significance in regulating plant growth and development.

Table 1: Ethylene Biosynthesis Pathway

| Compound | Function |

|---|---|

| Methionine | Precursor for ACCA |

| 1-Aminocyclopropane-1-carboxylic acid (ACCA) | Precursor for ethylene |

| Ethylene | Regulates growth, ripening, and stress response |

Plant Growth Promotion

Research indicates that IPC can enhance plant growth by modulating ethylene levels. Studies have shown that applying IPC can lead to increased root hair development and improved shoot growth in various crops. This effect is particularly beneficial in agricultural practices aimed at improving crop yield under suboptimal conditions.

Stress Response Modulation

IPC plays a critical role in enhancing plant resistance to abiotic stresses such as drought and salinity. By promoting ethylene production, IPC helps activate stress response pathways that enable plants to cope with environmental challenges. For instance, it has been observed that IPC application can induce the expression of stress-responsive genes in plants.

Case Study: Maize Resistance Enhancement

A recent study explored the application of IPC on maize plants to enhance their resistance against pathogenic attacks. The results demonstrated that IPC treatment significantly improved the plants' defense mechanisms, leading to reduced disease incidence. This finding underscores the potential of IPC as a natural biostimulant in sustainable agriculture practices aimed at reducing reliance on chemical pesticides.

The molecular dynamics of how IPC interacts with plant receptors and proteins are critical for understanding its biological activity. Computational studies suggest that IPC binds to specific receptors involved in ethylene signaling pathways, thereby influencing downstream physiological responses.

Table 2: Molecular Interactions of IPC

| Interaction Type | Description |

|---|---|

| Receptor Binding | IPC binds to ethylene receptors |

| Gene Activation | Induces expression of stress-responsive genes |

| Protein Interaction | Modulates activity of key signaling proteins |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 1-Isopentylcyclopropane-1-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : Cyclopropane derivatives are typically synthesized via [2+1] cycloaddition or carbene insertion strategies. For example, cyclopropanation of α,β-unsaturated esters with isopentyl groups can be achieved using diazo compounds under transition metal catalysis (e.g., rhodium or copper). Reaction optimization should focus on solvent polarity (e.g., dichloromethane vs. THF), temperature control (0–25°C), and catalyst loading (1–5 mol%) to minimize side reactions. Post-synthesis, purification via reversed-phase HPLC (C18 column, acetonitrile/water gradient) ensures high purity (>95%) .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. The cyclopropane ring protons typically appear as a distinct multiplet in the 1H NMR spectrum (δ 0.5–1.5 ppm), while the isopentyl chain shows resonances near δ 1.2–1.6 ppm (CH2) and δ 0.8–0.9 ppm (CH3). High-resolution mass spectrometry (HRMS) should match the molecular formula (e.g., C10H16O2), and infrared (IR) spectroscopy can confirm carboxylic acid C=O stretching (~1700 cm⁻¹) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use NIOSH-approved P95 respirators for aerosol protection and nitrile gloves (tested for permeation resistance). Ensure fume hood ventilation during synthesis. In case of skin contact, wash immediately with soap and water for 15 minutes. Store in sealed containers at 2–8°C, away from oxidizers, to prevent decomposition .

Q. How can physical properties (e.g., solubility, melting point) be experimentally determined for this compound?

- Methodological Answer : Perform differential scanning calorimetry (DSC) for melting point analysis. Solubility profiles are best determined via shake-flask methods in solvents like water, ethanol, and DMSO. For aqueous solubility, use UV-Vis spectroscopy at λ_max corresponding to the carboxylic acid chromophore (~210–230 nm) .

Advanced Research Questions

Q. What strategies mitigate contradictory data in reported biological activities of cyclopropane-carboxylic acid derivatives?

- Methodological Answer : Discrepancies in biological assays (e.g., antimicrobial activity) often arise from variations in assay conditions. Standardize protocols:

- Use consistent bacterial strains (e.g., E. coli ATCC 25922) and growth media (Mueller-Hinton agar).

- Validate minimum inhibitory concentrations (MICs) via broth microdilution with triplicate replicates.

- Cross-reference with computational docking studies (e.g., AutoDock Vina) to correlate activity with binding affinities to target enzymes .

Q. How can reaction yields be improved for large-scale synthesis of this compound?

- Methodological Answer : Optimize catalytic systems: Switch from Rh2(OAc)4 to chiral Cu(I) catalysts for enantioselective cyclopropanation. Monitor reaction progress via in-situ FTIR to detect diazo compound consumption. Scale-up using flow chemistry reduces exothermic risks and improves mixing efficiency. Post-reaction, employ liquid-liquid extraction (ethyl acetate/water) for efficient isolation .

Q. What computational methods predict the stability and reactivity of this compound under physiological conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model the compound’s tautomeric equilibria and pH-dependent stability. Molecular dynamics simulations (AMBER force field) predict hydrolysis rates in aqueous buffers. Validate predictions experimentally via HPLC stability studies at pH 7.4 and 37°C over 24 hours .

Q. How does the cyclopropane ring influence the compound’s interaction with biological targets compared to non-cyclopropane analogs?

- Methodological Answer : The cyclopropane ring’s ring strain and unique geometry enhance binding to rigid enzyme pockets. Use X-ray crystallography or cryo-EM to compare ligand-enzyme complexes (e.g., with ACC oxidase). Surface plasmon resonance (SPR) quantifies binding kinetics (ka, kd) to assess affinity differences versus linear-chain analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.